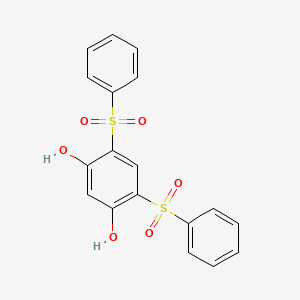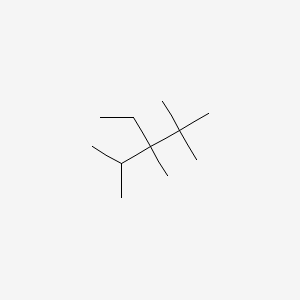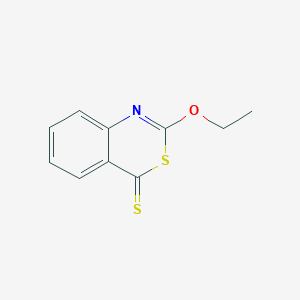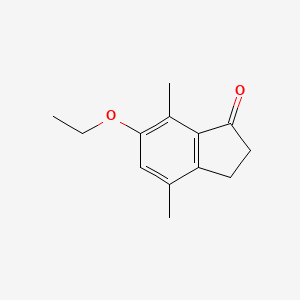
(2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone is an organic compound that features a dichlorophenyl group and a pyridinyl methanone moiety This compound is known for its unique chemical structure, which includes multiple aromatic rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-pyridone under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
(2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone
- (2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-3-yl)methanone
- (3,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone
Uniqueness
(2,5-Dichlorophenyl)(1-oxo-1lambda~5~-pyridin-4-yl)methanone is unique due to its specific substitution pattern on the aromatic rings and the presence of both dichlorophenyl and pyridinyl methanone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62247-04-5 |
|---|---|
Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-(1-oxidopyridin-1-ium-4-yl)methanone |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15(17)6-4-8/h1-7H |
InChI Key |
LSGDMFMFTNFPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC=[N+](C=C2)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran](/img/structure/B14548077.png)
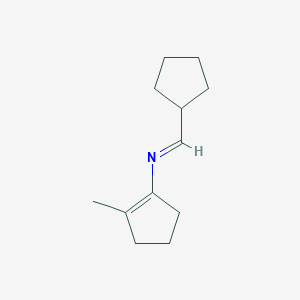
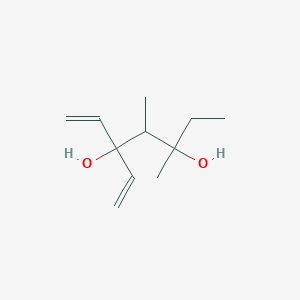
![2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-](/img/structure/B14548084.png)
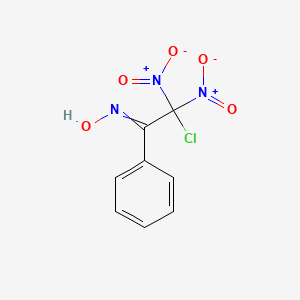
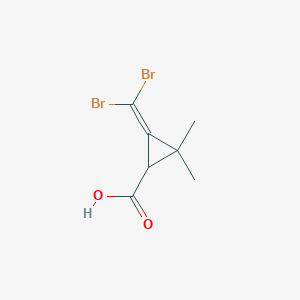
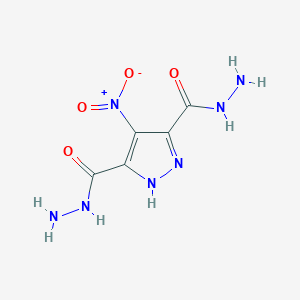
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)

![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)
